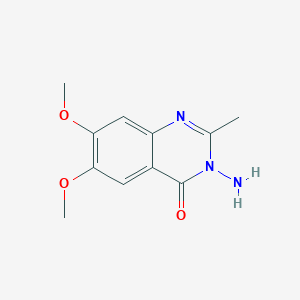

3-amino-6,7-dimethoxy-2-methylquinazolin-4(3H)-one

Description

Properties

IUPAC Name |

3-amino-6,7-dimethoxy-2-methylquinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O3/c1-6-13-8-5-10(17-3)9(16-2)4-7(8)11(15)14(6)12/h4-5H,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRWQQVCMYRGUPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC(=C(C=C2C(=O)N1N)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-6,7-dimethoxy-2-methylquinazolin-4(3H)-one typically involves the following steps:

Starting Materials: The synthesis may begin with 2-methyl-3,4-dimethoxyaniline and appropriate reagents to introduce the quinazoline ring.

Cyclization: The formation of the quinazoline ring can be achieved through cyclization reactions, often involving reagents like formamide or formic acid.

Amination: Introduction of the amino group at the 3-position can be done using amination reactions, possibly involving ammonia or amines under specific conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, potentially forming quinazoline N-oxides.

Reduction: Reduction reactions could reduce the quinazoline ring or other functional groups.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution could introduce various functional groups.

Scientific Research Applications

Chemical Applications

Building Block for Synthesis

- The compound serves as a crucial building block in the synthesis of more complex molecules. Its quinazolinone structure allows for modifications that can lead to derivatives with enhanced properties or novel functionalities.

Material Development

- In industrial chemistry, this compound can be utilized in the development of new materials or as intermediates in chemical manufacturing processes. Its versatility makes it suitable for various applications, including polymer science and nanotechnology.

Biological Applications

Biochemical Probes

- 3-amino-6,7-dimethoxy-2-methylquinazolin-4(3H)-one may function as a probe in biochemical assays, aiding in the study of enzyme interactions and cellular processes. This application is particularly relevant in pharmacology and molecular biology.

Anticancer Activity

- Recent studies have indicated that derivatives of quinazolin-4(3H)-one exhibit significant cytotoxic effects against various cancer cell lines, including human breast adenocarcinoma (MCF-7) and ovarian cancer (A2780). For instance, certain derivatives demonstrated IC50 values as low as 0.20 µM, indicating potent anticancer activity .

Antimicrobial Properties

- The compound has shown promise as an antimicrobial agent. Research indicates that quinazolinone derivatives possess antibacterial activity against multi-drug resistant bacteria. In particular, compounds conjugated with silver nanoparticles exhibited enhanced efficacy against strains like Escherichia coli and Streptococcus pyogenes .

Pharmacological Insights

Mechanism of Action

- The mechanism by which 3-amino-6,7-dimethoxy-2-methylquinazolin-4(3H)-one exerts its biological effects is believed to involve interaction with specific enzymes or receptors within cells, thus influencing various signaling pathways. Detailed experimental studies are necessary to elucidate these mechanisms further.

Potential Therapeutic Uses

- Beyond anticancer and antimicrobial applications, there is potential for this compound to serve in the treatment of other diseases due to its ability to inhibit multiple tyrosine kinases involved in cancer progression. This broadens its therapeutic scope significantly .

Table 1: Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Anticancer | MCF-7 | 0.20 | |

| Anticancer | A2780 | 0.84 | |

| Antibacterial | E. coli | - | |

| Antibacterial | S. pyogenes | - |

Case Study: Anticancer Efficacy

In a study evaluating the cytotoxicity of various quinazolinone derivatives against MCF-7 and A2780 cell lines, it was found that specific structural modifications significantly enhanced their inhibitory activity. Compounds with 6,8-di-fluoro substitutions showed increased efficacy compared to others .

Case Study: Antimicrobial Activity

A series of quinazolinone compounds were synthesized and tested against drug-resistant bacterial strains. Results indicated that certain derivatives exhibited substantial antibacterial properties, suggesting their potential use as new therapeutic agents against infections caused by resistant pathogens .

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. In a biological setting, the compound may interact with specific enzymes or receptors, influencing cellular pathways. The exact molecular targets and pathways would require detailed experimental studies.

Comparison with Similar Compounds

Key Compounds:

Analysis :

- The target compound itself shows modest cytokine inhibition, but its derivatives (60 , 62 ) with arylthiourea groups exhibit enhanced anti-inflammatory activity, surpassing dexamethasone in TNF-α/IL-6 suppression .

- Electron-withdrawing groups (e.g., -Cl, -F) on the thiourea moiety improve binding to inflammatory mediators.

Analgesic Activity

Key Compounds:

Analysis :

- The methyl group in the target compound may reduce potency compared to phenyl derivatives.

Antimicrobial and Antiviral Activity

Key Compounds:

Analysis :

- Halogenation (e.g., -F, -Br) at positions 6 and 7/8 significantly boosts antimicrobial activity. For example, 6,7-difluoro and 6,8-dibromo analogs disrupt microbial membrane integrity .

- The target compound’s methoxy groups (-OCH₃) may reduce antimicrobial potency compared to halogenated derivatives due to lower electronegativity.

Structural and Electronic Comparisons

Substituent Effects:

Derivative Optimization Strategies :

- Replace methoxy with halogens (-F, -Br) for antimicrobial applications.

- Introduce arylthiourea groups at position 3 to enhance anti-inflammatory activity.

- Explore bulkier substituents (e.g., phenyl) at position 2 to improve analgesic potency.

Biological Activity

Overview

3-Amino-6,7-dimethoxy-2-methylquinazolin-4(3H)-one is a quinazoline derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. Quinazoline compounds are known for their diverse pharmacological properties, including anticancer, antimicrobial, and enzyme inhibition activities. This article reviews the biological activity of 3-amino-6,7-dimethoxy-2-methylquinazolin-4(3H)-one, highlighting its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The biological activity of 3-amino-6,7-dimethoxy-2-methylquinazolin-4(3H)-one is primarily attributed to its interaction with specific enzymes and receptors. The compound may act as an inhibitor of various protein kinases, which play crucial roles in cell signaling and cancer progression. In particular, quinazoline derivatives have shown promise in targeting tyrosine kinases involved in cancer cell proliferation.

Structure-Activity Relationship (SAR)

The structural characteristics of 3-amino-6,7-dimethoxy-2-methylquinazolin-4(3H)-one contribute significantly to its biological activity. The presence of the amino group at the 3-position and methoxy groups at the 6 and 7 positions are believed to enhance its binding affinity to target enzymes.

Comparison with Related Compounds

| Compound Name | IC50 (µM) | Biological Activity |

|---|---|---|

| 3-Amino-6,7-dimethoxy-2-methylquinazolin-4(3H)-one | TBD | Potential anticancer and enzyme inhibition |

| Quinazoline Derivative A | 0.173 | Inhibitor of CDK2 |

| Quinazoline Derivative B | 0.079 | Inhibitor of HER2 |

| Quinazoline Derivative C | TBD | Antimicrobial activity against MRSA |

Case Studies and Research Findings

- Anticancer Activity : A study evaluated various quinazoline derivatives for their cytotoxicity against human breast adenocarcinoma (MCF-7) cells. The findings indicated that compounds structurally similar to 3-amino-6,7-dimethoxy-2-methylquinazolin-4(3H)-one exhibited significant inhibitory effects on cell proliferation, suggesting potential therapeutic applications in cancer treatment .

- Enzyme Inhibition : Research has demonstrated that quinazoline derivatives can inhibit multiple tyrosine kinases such as CDK2, HER2, EGFR, and VEGFR2. For instance, certain analogs showed IC50 values comparable to established inhibitors like imatinib and lapatinib, indicating a strong potential for developing new kinase inhibitors .

- Antimicrobial Activity : The compound's structural framework has been linked to antimicrobial properties against methicillin-resistant Staphylococcus aureus (MRSA). Studies suggest that quinazoline derivatives can synergize with existing antibiotics to enhance their efficacy against resistant strains .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-amino-6,7-dimethoxy-2-methylquinazolin-4(3H)-one?

- Methodology :

-

Microwave-assisted synthesis improves yields (e.g., 84–95%) and reduces reaction time compared to conventional heating . Key steps include cyclization of 2-amino-4,5-dimethoxybenzamide with aldehydes in methanol/acetic acid under microwave irradiation.

-

Solvent selection (e.g., dimethyl sulfoxide or ethanol) significantly impacts reaction kinetics and product distribution .

-

Purification via recrystallization (ethanol/water) ensures high purity (>95%) .

- Data Table :

| Method | Yield (%) | Time (h) | Purity (%) | Reference |

|---|---|---|---|---|

| Microwave-assisted | 84–95 | 0.5–2 | >95 | |

| Conventional heating | 60–75 | 6–8 | 85–90 |

Q. How is the structure of this compound validated post-synthesis?

- Techniques :

- 1H/13C NMR : Key signals include methoxy groups (δ 3.90–3.94 ppm) and aromatic protons (δ 7.2–8.2 ppm) .

- LCMS : Molecular ion peak [M+H]+ at m/z 283–311 confirms molecular weight .

- IR spectroscopy : Peaks at 1685 cm⁻¹ (C=O) and 1620 cm⁻¹ (C=N) validate functional groups .

Advanced Research Questions

Q. How do substituent variations (e.g., methoxy vs. hydroxy groups) influence biological activity?

- Methodology :

-

Structure-activity relationship (SAR) studies compare analogs like 3-amino-6,7-difluoro-2-methylquinazolin-4(3H)-one (anti-inflammatory activity) and 3-(hydroxyphenyl) derivatives (enzyme inhibition) .

-

Docking simulations predict interactions with targets (e.g., cyclooxygenase-2 for anti-inflammatory activity) .

- Key Finding : Methoxy groups enhance metabolic stability but may reduce binding affinity compared to hydroxy groups due to steric hindrance .

Q. How can contradictory data on biological activity be resolved?

- Analysis :

-

Assay variability : For example, antibacterial activity discrepancies arise from differences in bacterial strains (Gram-positive vs. Gram-negative) and assay protocols (MIC vs. disk diffusion) .

-

Solubility factors : Poor aqueous solubility of methoxy-substituted derivatives may lead to false negatives in cell-based assays .

- Resolution Strategy :

-

Use standardized assays (e.g., CLSI guidelines for antimicrobial testing) .

-

Optimize solubility with co-solvents (e.g., DMSO ≤1% v/v) .

Q. What are the mechanistic pathways for its interaction with biological targets?

- Hypotheses :

-

Enzyme inhibition : Competitive inhibition of COX-2 via H-bonding with the 4(3H)-one carbonyl group .

-

Receptor modulation : Interaction with GABA_A receptors due to structural similarity to benzodiazepines .

- Experimental Validation :

-

Kinetic assays (e.g., Lineweaver-Burk plots for enzyme inhibition) .

-

Radioligand binding studies using [³H]-flumazenil for GABA_A receptor affinity .

Methodological Challenges & Solutions

Q. How to optimize reaction conditions for scale-up synthesis?

- Challenges :

- Exothermic reactions during cyclization require precise temperature control (<5°C increments) .

- Solutions :

- Use flow chemistry for heat dissipation .

- Catalytic additives (e.g., p-toluenesulfonic acid) reduce side reactions .

Q. What analytical strategies address purity issues in final products?

- Strategies :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.